molecular formula C9H10BrNO3 B1591782 Ethyl [(2-bromopyridin-3-yl)oxy]acetate CAS No. 850349-18-7

Ethyl [(2-bromopyridin-3-yl)oxy]acetate

Cat. No.: B1591782
CAS No.: 850349-18-7
M. Wt: 260.08 g/mol
InChI Key: NRLUWIISBQIZAA-UHFFFAOYSA-N
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Description

Ethyl [(2-bromopyridin-3-yl)oxy]acetate is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.09 g/mol. It is a derivative of pyridine, featuring a bromine atom at the 2-position and an ethoxy group attached to the oxygen atom of the pyridine ring. This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-bromopyridine-3-ol as the starting material.

  • Reaction Steps: The process involves the reaction of 2-bromopyridine-3-ol with ethyl chloroacetate in the presence of a base such as triethylamine.

  • Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Derivatives with reduced bromine atoms.

  • Substitution Products: Compounds with different nucleophiles replacing the bromine atom.

Scientific Research Applications

Ethyl [(2-bromopyridin-3-yl)oxy]acetate is widely used in scientific research due to its versatility:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: this compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl [(2-bromopyridin-3-yl)oxy]acetate exerts its effects depends on the specific application. For example, in pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes or receptors. The exact pathways and molecular targets involved vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar structure but with a different position of the bromine atom.

  • Ethyl 2-(3-bromopyridin-2-yl)acetate: Another positional isomer with bromine at the 3-position.

Uniqueness: Ethyl [(2-bromopyridin-3-yl)oxy]acetate is unique due to its specific substitution pattern, which influences its reactivity and applications. Its ethoxy group and bromine atom position make it particularly useful in certain chemical reactions and research applications.

Properties

IUPAC Name

ethyl 2-(2-bromopyridin-3-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-2-13-8(12)6-14-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLUWIISBQIZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592282
Record name Ethyl [(2-bromopyridin-3-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850349-18-7
Record name Ethyl [(2-bromopyridin-3-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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